molecular formula C10H9ClN2 B2717936 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine CAS No. 861207-81-0

2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine

Cat. No.: B2717936
CAS No.: 861207-81-0
M. Wt: 192.65
InChI Key: QAPCQRQQBMLGKC-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine is an organic compound with the molecular formula C10H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine typically involves the reaction of 2-chloro-5-bromomethylpyridine with pyrrole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and pyrrole moieties can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methylpyridine: Lacks the pyrrole moiety, resulting in different chemical and biological properties.

    2-chloro-5-(2-pyridyl)pyridine:

    2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine: Contains an imidazole ring instead of a pyrrole ring, affecting its chemical behavior and biological activity.

Uniqueness

2-chloro-5-(1H-pyrrol-1-ylmethyl)pyridine is unique due to the presence of both pyridine and pyrrole moieties, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.

Biological Activity

2-Chloro-5-(1H-pyrrol-1-ylmethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available pyridine derivatives. The general synthetic route includes:

  • Formation of the Pyrrole Ring : Utilizing standard methods for pyrrole synthesis, such as the Hantzsch reaction.
  • Chlorination : Introducing the chloro substituent at the 2-position of the pyridine ring using chlorinating agents like phosphorus oxychloride.
  • Alkylation : The final step involves alkylating the pyrrole with a suitable alkyl halide to achieve the desired structure.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that this compound acts as an inhibitor for several enzymes involved in neurodegenerative diseases and bacterial infections.

Anticholinesterase Activity

Research has shown that derivatives of pyridine compounds exhibit significant anticholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. For instance, studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) effectively, with IC50 values in the low micromolar range .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
BOP-15.90 ± 0.076.76 ± 0.04
BOP-81.11 ± 0.09Not reported

These findings suggest that this compound could be a lead compound for developing new treatments for Alzheimer's disease.

Antibacterial Activity

The compound's structural characteristics also lend it potential antibacterial properties. A study on similar pyridine derivatives revealed effective inhibition against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.03125
Klebsiella pneumoniae1–4
Acinetobacter baumannii1–4

Study on Neuroprotective Effects

In a recent study, a series of pyridine derivatives were synthesized and evaluated for their neuroprotective effects against oxidative stress-induced neuronal cell death. The study indicated that compounds similar to this compound exhibited significant protective effects, enhancing cell viability in neuronal cultures subjected to oxidative stress .

Antimicrobial Efficacy Assessment

Another case study assessed the antimicrobial efficacy of various pyridine derivatives against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives showed potent activity with minimal inhibitory concentrations comparable to established antibiotics, suggesting their potential use as alternative treatments .

Properties

IUPAC Name

2-chloro-5-(pyrrol-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPCQRQQBMLGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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